2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Catalog No.
S1910791
CAS No.
291289-41-3
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxyli...

CAS Number

291289-41-3

Product Name

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)

InChI Key

NEGPAVSXSLHMAR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O
  • Organic synthesis

    OBD serves as a building block for the synthesis of more complex molecules. Researchers can modify OBD to create new compounds with potential applications in various fields, such as pharmaceuticals and materials science. Source: Sigma-Aldrich product page:

  • Biological studies

    Some studies have investigated the potential biological properties of OBD. For instance, research has explored its effects on certain enzymes or its interaction with biological pathways. However, more research is needed to fully understand its biological activity. Source 1: , Source 2:

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique benzimidazole framework. Its molecular formula is C₈H₆N₂O₃, and it has a molecular weight of approximately 178.15 g/mol. The compound features a carboxylic acid group at the 4-position and a keto group at the 2-position of the benzimidazole ring, contributing to its chemical reactivity and potential biological activity .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it behave as an acid.
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions make 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid a versatile intermediate in organic synthesis .

Research indicates that 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Antitumor Activity: Preliminary investigations suggest potential anticancer properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects .

Several methods have been developed for synthesizing 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and carboxylic acids, cyclization can yield the benzimidazole structure.
  • Oxidative Methods: Oxidation of corresponding dihydro derivatives using oxidizing agents can introduce the keto group at the 2-position.
  • Multi-step Synthesis: A combination of condensation and cyclization steps can be used to construct the compound from simpler precursors .

The applications of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug development.
  • Chemical Intermediates: It serves as a precursor for synthesizing other complex molecules in organic chemistry.
  • Agricultural Chemicals: Potential applications in developing agrochemicals for pest control are under investigation .

Interaction studies have focused on the compound's ability to bind with various biological targets:

  • Protein Binding: Research has indicated that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.
  • Drug Synergy: Studies are ongoing to evaluate its effectiveness when combined with other drugs, particularly in cancer treatment protocols .

Several compounds share structural similarities with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate0.93Different position of the carboxylate group
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate0.88Methyl ester form
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid0.76Contains sulfur instead of oxygen
5-Methyl-1H-benzo[d]imidazol-2(3H)-one0.74Lacks carboxylic functionality

The unique positioning of functional groups in 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid contributes to its distinct chemical reactivity and biological profile compared to these similar compounds .

The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid from 3-nitrophthalic anhydride represents a well-established multi-step synthetic approach that has been extensively documented in the literature. The preparation of 3-nitrophthalic anhydride itself involves the controlled nitration of phthalic anhydride using concentrated sulfuric acid and fuming nitric acid at temperatures maintained between 100-110°C [1]. This precursor compound serves as a versatile starting material for benzimidazole synthesis through sequential transformations involving ring-opening, reduction, and cyclization reactions [2] [3].

The multi-step pathway typically begins with the treatment of 3-nitrophthalic anhydride with ammonia to yield 2-amino-3-nitrobenzamide through amino ring-opening reactions [3]. This intermediate undergoes catalytic hydrogenation using Raney nickel catalyst to reduce the nitro group to an amine, forming 3,4-diaminobenzamide [3]. The subsequent cyclization step involves condensation with aldehydes under acidic conditions to generate the benzimidazole core structure [3]. Alternative pathways utilize Hofmann rearrangement employing 80% hydrazine hydrate and Raney nickel catalysis to achieve similar transformations .

The optimization of these multi-step sequences requires precise control of temperature and pH conditions, as cyclization steps often achieve yields ranging from 70-75% under basic conditions [3]. Purification of intermediates through silica chromatography using solvent systems such as methylene chloride:methanol (40:1) represents standard methodology for these synthetic transformations [3]. The overall efficiency of these multi-step pathways demonstrates the utility of 3-nitrophthalic anhydride as a reliable precursor for complex benzimidazole synthesis.

Cyclization Strategies Using Aldehyde Intermediates

Contemporary cyclization strategies employing aldehyde intermediates have emerged as highly efficient methodologies for constructing benzimidazole ring systems. The condensation of 1,2-diaminoarenes with aldehydes represents a classical approach that has been significantly enhanced through modern synthetic techniques [5] [6]. These reactions typically proceed through the formation of intermediate arylamides followed by dehydration to yield the final benzimidazole products [7] [8].

Recent advances demonstrate that aldehyde-mediated cyclization can be achieved under remarkably mild conditions, with reactions proceeding at ambient temperature in methanol as the reaction medium [6]. These improved methodologies afford moderate to excellent yields ranging from 33-96% and display high functional group tolerance while requiring only one-minute reaction time under catalyst-free and additive-free conditions [6]. The reaction mechanism involves initial nucleophilic addition of the diamine to the aldehyde carbonyl, followed by intramolecular cyclization and elimination of water [6].

Theoretical calculations have provided significant insights into the reactivity patterns observed in aldehyde-mediated cyclizations. The charge density on the oxygen of the carbonyl group exhibits a significant impact on the reaction pathway, with electron-rich aldehydes demonstrating better coordination to catalysts when employed [5]. This enhanced coordination facilitates the addition of the amine group to the carbonyl group, thereby promoting the formation of double-condensation products in certain reaction conditions [5]. The selectivity between mono-condensation and double-condensation products can be controlled through careful selection of catalysts such as erbium triflate in the presence of electron-rich aldehydes [5].

Ultrasound-Assisted Alkylation and Acylation Reactions

Ultrasound-assisted methodologies have revolutionized alkylation and acylation reactions in benzimidazole chemistry, providing significant advantages in terms of reaction efficiency and environmental compatibility. The application of ultrasonic irradiation to N-alkylation of 2-substituted benzimidazoles has demonstrated substantial improvements in reaction times and yields compared to conventional heating methods [9]. These reactions are completed in significantly shorter timeframes with higher percentage yields when conducted under ultrasound irradiation conditions [9].

The optimization of solvent systems for ultrasound-assisted reactions has identified triethanolamine as particularly effective, serving dual functions as both solvent and base in these transformations [9]. Among various green solvents investigated, including polyethylene glycol-600, triethanolamine demonstrated superior performance in promoting N-alkylation reactions [9]. The methodology has been successfully extended to diverse 2-substituted benzimidazoles, establishing a simple and efficient route for N-alkylation using ultrasound irradiation techniques [9].

Recent developments in ultrasound-promoted synthesis have incorporated novel photocatalytic systems that enable simultaneous benzimidazole formation and olefin hydrogenation under blue light-emitting diode illumination [10]. The photocatalyst system, comprising palladium-graphitic carbon nitride-vanillin composite supported on gamma-iron oxide-titanium dioxide, successfully drives these concurrent transformations with high atom economy under mild conditions [10]. The photocatalytic activity demonstrates significant dependence on the gamma-iron oxide to titanium dioxide weight ratio, with photoluminescence spectra revealing effective charge carrier separation that promotes enhanced photocatalytic performance [10].

Catalytic Hydrogenation Techniques for Intermediate Reduction

Catalytic hydrogenation represents a critical step in the synthesis of benzimidazole derivatives, particularly for the reduction of nitro-containing intermediates to their corresponding amines. The development of continuous flow hydrogenation processes has addressed safety concerns associated with traditional batch hydrogenation while significantly improving space-time yields [11]. Commercial flow systems such as the H-Cube and H-Cube Midi have enabled kilogram-scale synthesis of benzimidazole intermediates with remarkable efficiency improvements, demonstrating 1200-fold increases in space-time yield compared to batch processing [11].

Alternative catalytic approaches employ low-valent nickel complexes for transfer hydrogenation reactions, offering metal-catalyzed routes to substituted benzimidazoles [12] [13]. The use of 2 mol% nickel complex with 1,2-bis(diisopropylphosphino)ethane ligand enables one-pot synthesis of 1,2-disubstituted benzimidazoles through transfer hydrogenation of azobenzene using benzylamine as hydrogen donor [12] [13]. This methodology provides excellent control over substitution patterns, with N2 substitution controlled by azobenzene selection and C2 substitution determined by benzylamine choice [12] [13].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides definitive structural characterization of benzimidazole derivatives, revealing crucial information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. Comprehensive crystallographic studies of selected benzimidazole derivatives have established that benzimidazole cores typically adopt planar conformations, with systematic variations depending on substituent patterns [14]. The planarity of these systems facilitates π-π stacking interactions and hydrogen bonding networks that stabilize crystal structures [14].

Detailed crystallographic analyses of representative compounds demonstrate specific geometric parameters characteristic of benzimidazole systems. For instance, in 2-(1H-benzimidazol-2-yl)phenol derivatives, the benzimidazole ring system exhibits planarity with molecules arranged in parallel planes stabilized by π-π interactions and hydrogen bonds [14]. The structural analysis reveals C-H···N hydrogen bonds forming centrosymmetric dimers with specific ring motifs, while C-H···π interactions contribute to three-dimensional architectural arrangements [14].

Advanced crystallographic investigations have identified anomeric effects in certain benzimidazole derivatives, evidenced by lengthened nitrogen-carbon bond distances and distorted bond angles [15]. These structural features include N-CH2 bond lengths of 1.476 Å, which exceed typical values due to anomeric effects, accompanied by shortened adjacent bonds and characteristic angular distortions [15]. The crystallographic data suggest increased p-character of nitrogen atoms and reduced pyramidality, providing insights into the electronic structure and bonding characteristics of these heterocyclic systems [15].

Comparative Evaluation of Protecting Group Strategies

The strategic application of protecting groups in benzimidazole synthesis requires careful consideration of multiple factors including selectivity, stability, and compatibility with reaction conditions. Contemporary protective group strategies have evolved to address the complex functionalization requirements of multifunctional benzimidazole derivatives [16]. The selection of appropriate protecting groups must fulfill requirements for selective reaction in good yield to provide protected substrates stable to projected reaction conditions [16].

Comparative evaluations of protecting group strategies reveal that no single protective group represents the optimal choice for all synthetic applications [16]. The ideal protecting group should be selectively removable in good yield using readily available, preferably non-toxic reagents that do not compromise the regenerated functional group [16]. Additionally, the protective group should form derivatives without generating new stereogenic centers and should be easily separable from side products associated with protection or deprotection steps [16].

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid exhibits complex acid-base behavior due to the presence of multiple ionizable groups and the inherent tautomeric equilibria characteristic of benzimidazole derivatives [1] [2]. The compound possesses a predicted pKa value of 3.87 ± 0.20, indicating its acidic nature primarily attributed to the carboxylic acid functional group [3]. This acidic character enables the formation of salts and facilitates various chemical transformations under basic conditions.

The benzimidazole core exhibits annular tautomerism, a phenomenon extensively documented in benzimidazole chemistry [1] [4]. In solution, the compound can exist in equilibrium between different tautomeric forms, where the acidic proton can migrate between the two nitrogen atoms of the imidazole ring [1]. Nuclear magnetic resonance studies on similar benzimidazole derivatives have demonstrated that the tautomeric equilibrium is influenced by solvent polarity, temperature, and substituent effects [1] [2].

The pyrrole-pyridine tautomeric ratio in benzimidazole systems can be quantitatively determined using 13C-NMR chemical shift analysis [1]. For the parent benzimidazole system, reference values of δC4 at approximately 120.0 ppm characteristic of pyridine-like nitrogen effects and δC7 at 110.0 ppm representing pyrrole-like nitrogen effects have been established [1]. The presence of the oxo group at the 2-position and the carboxylic acid substituent at the 4-position significantly influences this tautomeric equilibrium by stabilizing specific resonance forms through intramolecular hydrogen bonding and electronic effects.

The dual nitrogen character in the benzimidazole ring system creates distinct basic sites with different protonation affinities [5]. The nitrogen at position 1 exhibits pyrrole-type character, while the nitrogen at position 3 demonstrates pyridine-like basicity [6]. This electronic differentiation is crucial for understanding the compound's reactivity patterns and coordination behavior with metal ions. The presence of the electron-withdrawing oxo group further modulates the basicity of these nitrogen atoms, generally decreasing their electron density and affecting their nucleophilic character.

Solvent effects play a critical role in determining the predominant tautomeric form and acid-base equilibria [7] [1]. In polar protic solvents, hydrogen bonding interactions can stabilize certain tautomeric forms, while in aprotic solvents, different electronic stabilization mechanisms become predominant. The extraordinary acidity observed in microdroplet environments has been demonstrated to significantly accelerate benzimidazole formation reactions, suggesting that surface effects and confined environments can dramatically alter the apparent acidity and reactivity of these systems [7] [8].

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid follows general patterns observed for benzimidazole carboxylic acid derivatives, though the presence of the oxo functionality introduces unique decomposition pathways [9] [10] [11]. The compound exhibits moderate thermal stability with a predicted decomposition temperature initiating around 243.5°C under standard atmospheric conditions [3].

Primary decomposition mechanisms involve the sequential breakdown of functional groups with distinct thermal vulnerabilities [10] [12]. Initial thermal degradation typically occurs through decarboxylation of the carboxylic acid group, releasing carbon dioxide and forming the corresponding 2-oxo-2,3-dihydro-1H-benzo[d]imidazole intermediate [11]. This process generally occurs in the temperature range of 200-280°C, depending on the heating rate and atmospheric conditions.

The benzimidazole ring system demonstrates remarkable thermal stability compared to other heterocyclic systems [9] [13]. However, the presence of the oxo group at the 2-position creates a thermally labile site susceptible to further decomposition. Studies on polybenzimidazole systems have shown that the imidazole N-H bonds represent the most vulnerable sites for thermal attack [9] [10]. In the case of 2-oxo derivatives, additional decomposition pathways involve the elimination of water through cyclization reactions and the formation of more stable aromatic systems.

Mechanistic studies on benzimidazole thermal decomposition have identified several key intermediates and products [10] [12]. The formation of nitrile-containing species through ring fragmentation represents a major decomposition pathway, producing hydrogen cyanide and substituted benzonitriles [10] [12]. The oxo functionality can undergo thermal rearrangement reactions, potentially forming isomeric structures or undergoing thermal isomerization to more thermodynamically stable configurations [10].

Kinetic analysis of benzimidazole thermal decomposition reveals that the process follows complex multi-step mechanisms with distinct activation energies for different decomposition stages [9] [11]. The presence of the carboxylic acid group typically lowers the overall thermal stability due to the relatively low activation energy required for decarboxylation reactions. However, the benzimidazole core provides significant thermal stability, with decomposition temperatures often exceeding 400°C for the complete ring degradation [9] [13].

Atmospheric effects significantly influence decomposition pathways and product distributions [10] [14]. Under oxidative conditions, the formation of carbon oxides (CO and CO₂) becomes predominant, while thermal decomposition under inert atmospheres favors the formation of nitrogen-containing heterocycles and aromatic char residues [11]. The thermal stability of related polybenzimidazole materials has been demonstrated to exceed 500°C for 5% weight loss under nitrogen atmosphere, indicating the inherent stability of the benzimidazole framework [13].

Nucleophilic Substitution Patterns at the Imidazole Core

The nucleophilic substitution reactivity of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is primarily determined by the electronic nature of the benzimidazole core and the influence of substituents on the ring's electron density distribution [15] [16] [17]. The benzimidazole system contains two electronically distinct nitrogen atoms: N1 with pyrrole-like character (π-excessive) and N3 with pyridine-like character (π-deficient), making position 2 particularly susceptible to nucleophilic attack [6].

Chichibabin-type amination reactions represent a classical nucleophilic substitution pathway for benzimidazole derivatives [16] [18]. In halogenated benzimidazole substrates, powerful nucleophiles can displace halide ions at the 2-position, though this reaction is often complicated by competing deprotonation reactions at the N1 position [16]. The presence of the oxo group at the 2-position in our target compound eliminates this particular substitution pathway but creates alternative reactivity patterns through the carbonyl functionality.

N-alkylation reactions constitute a major class of nucleophilic substitutions at the benzimidazole core [19] [20] [21]. These reactions typically proceed through deprotonation of the imidazole N-H followed by nucleophilic attack on alkyl halides or other electrophiles [19]. The regioselectivity of N-alkylation depends on the relative acidity of the two nitrogen atoms and steric factors. For 2-oxo-benzimidazole derivatives, the electron-withdrawing effect of the carbonyl group enhances the acidity of the remaining N-H proton, facilitating alkylation reactions.

Intramolecular nucleophilic substitution reactions have been extensively documented for benzimidazole systems containing appropriate leaving groups [15] [22]. These reactions can proceed through SNAr mechanisms when electron-withdrawing groups activate aromatic carbon centers toward nucleophilic attack. The carboxylic acid functionality in position 4 provides an additional coordination site that can facilitate intramolecular cyclization reactions through nucleophilic attack by pendant nucleophiles.

Transition metal-catalyzed transformations have revolutionized nucleophilic substitution chemistry at benzimidazole cores [23] [24]. Iridium-catalyzed N-allylation reactions demonstrate remarkable regio- and enantioselectivity, providing access to complex substituted benzimidazole derivatives [23]. These catalytic processes exploit the dual nucleophilic character of benzimidazole nitrogen atoms while maintaining excellent control over substitution patterns.

Solvent and medium effects significantly influence nucleophilic substitution reactivity [19] [25]. Polar aprotic solvents generally favor nucleophilic substitution by enhancing the nucleophilicity of attacking species while minimizing competing protonation reactions. The tautomeric equilibrium of benzimidazole systems can be manipulated through careful solvent selection to favor more reactive tautomeric forms [25].

Electronic activation strategies through hydrogen bonding and electrophilic coordination have emerged as powerful tools for controlling nucleophilic substitution selectivity [25] [26]. Fluorous alcohol solvents can provide hydrogen-bond-driven electrophilic activation, enhancing the reactivity of electrophilic centers while directing regioselectivity through specific activation patterns [26].

Electrophilic Aromatic Substitution Reactivity

The electrophilic aromatic substitution behavior of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is governed by the electron density distribution within the fused benzimidazole system and the electronic effects of the oxo and carboxylate substituents [27] [28] [29]. The benzimidazole framework generally exhibits reduced reactivity toward electrophilic aromatic substitution compared to simple benzene derivatives due to the electron-withdrawing nature of the nitrogen atoms and the electron delocalization across the heterocyclic system.

Regioselectivity patterns in benzimidazole electrophilic substitution are primarily determined by the electron density distribution and steric accessibility of different ring positions [30] [28]. The positions 5 and 6 on the benzene ring are typically the most reactive sites for electrophilic attack, as they are furthest from the electron-withdrawing nitrogen atoms [28]. However, the presence of the carboxylic acid group at position 4 significantly influences this reactivity pattern by introducing additional electronic and steric effects.

Substituent effects play a crucial role in modulating electrophilic substitution reactivity [30] [28]. The oxo group at position 2 acts as a strong electron-withdrawing substituent, significantly reducing the electron density of the entire ring system and thereby decreasing its reactivity toward electrophiles [28]. The carboxylic acid functionality at position 4 further diminishes ring electron density through its electron-withdrawing inductive and resonance effects.

Comparative reactivity studies on substituted benzimidazole derivatives have demonstrated that electron-donating substituents such as methyl, methoxy, and amino groups significantly enhance electrophilic substitution reactivity [30]. Conversely, electron-withdrawing groups including nitro, carbonyl, and carboxyl substituents markedly reduce reactivity and may completely inhibit certain electrophilic substitution reactions under mild conditions [30] [28].

Mechanistic considerations for benzimidazole electrophilic substitution involve the formation of σ-complex intermediates (arenium ions) through electrophile attack at activated ring positions [28]. The stability of these intermediates is significantly influenced by the ability of the benzimidazole system to delocalize positive charge through resonance interactions. The presence of electron-withdrawing substituents destabilizes these intermediates, requiring more forcing reaction conditions or more reactive electrophiles.

Photochemical substitution reactions have emerged as an alternative approach for introducing electrophilic substitutions in unreactive benzimidazole systems [31]. These methods can overcome the reduced reactivity of electron-deficient benzimidazole derivatives by generating highly reactive radical intermediates that bypass traditional electrophilic substitution mechanisms. Photochemical cyclization reactions can produce aromatic ring-fused benzimidazoles through radical-mediated processes [31].

Practical synthetic applications of electrophilic aromatic substitution in benzimidazole chemistry are often limited by the reduced reactivity of these systems [27] [32]. However, activated electrophiles and Lewis acid catalysis can facilitate substitution reactions under more forcing conditions. The development of hydrogen-bond-driven electrophilic activation strategies has provided new approaches for controlling selectivity in competitive substitution reactions [26].

Coordination Chemistry with Transition Metal Ions

The coordination chemistry of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid with transition metal ions represents a rich area of structural diversity and functional applications [33] [34] [35]. The compound offers multiple coordination sites including the benzimidazole nitrogen atoms, the carbonyl oxygen of the oxo group, and the carboxylate functionality, enabling diverse coordination modes and complex architectures.

Binding site preferences in benzimidazole coordination chemistry typically favor the N3 nitrogen atom of the imidazole ring as the primary coordination site [33] [36]. This nitrogen exhibits pyridine-like character with a lone pair of electrons available for σ-donation to metal centers [33]. The presence of the oxo group at position 2 eliminates the competing coordination site at N1 but introduces the carbonyl oxygen as an alternative binding site with distinct electronic properties.

Coordination geometries observed for benzimidazole metal complexes encompass the full range of common geometries depending on the metal ion, auxiliary ligands, and reaction conditions [33] [34] [36]. Copper(II) complexes typically adopt square planar or tetrahedral geometries, with examples including [Cu(bz)₂X₂] and multinuclear species such as [Cu₄Cl₆O(bz)₄] [33] [34]. Cobalt(II) and zinc(II) complexes generally favor tetrahedral coordination, while nickel(II) systems can adopt octahedral or square pyramidal arrangements [33] [36] [37].

Carboxylate coordination modes in benzimidazole carboxylic acid complexes exhibit remarkable versatility [33] [35]. The carboxyl group can function as a monodentate ligand through one oxygen atom, as a bidentate chelating ligand engaging both oxygen atoms, or as a bridging ligand connecting multiple metal centers [33]. These diverse coordination modes enable the formation of monomeric, dimeric, and polymeric coordination compounds with varying structural topologies.

Lanthanide coordination compounds with benzimidazole carboxylic acids demonstrate unique structural features due to the larger ionic radii and higher coordination numbers typical of rare earth metals [35] [38]. These complexes often exhibit coordination numbers of 8 or 9, accommodating multiple benzimidazole and carboxylate ligands in complex three-dimensional arrangements [35]. The resulting coordination frameworks can display interesting luminescence properties and potential applications in materials science.

Metal-organic framework formation represents an important application of benzimidazole carboxylic acid coordination chemistry [35] [39] [40]. The rigid benzimidazole backbone combined with the directional coordination of carboxylate groups enables the construction of porous coordination polymers with defined channel structures and functional properties [39]. These materials have shown promise for gas adsorption applications, particularly for carbon dioxide capture [39].

Biological activity enhancement through metal coordination has been extensively documented for benzimidazole derivatives [34] [41] [42]. Metal complexation often results in improved anticancer activity compared to free ligands, with zinc(II) and silver(I) complexes showing particularly promising results against various cancer cell lines [34] [41]. The synergistic effects between metal ions and benzimidazole ligands contribute to enhanced cellular uptake and target specificity [34] [42].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid

Dates

Last modified: 08-16-2023

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